molecular formula C9H9F4NO B13474831 2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol

2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No.: B13474831
M. Wt: 223.17 g/mol
InChI Key: BMKLBPPBGVGXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound that features both amino and hydroxyl functional groups attached to a phenyl ring substituted with fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a suitable precursor, such as 3-fluoro-5-(trifluoromethyl)benzaldehyde, followed by reductive amination to introduce the amino group. The reaction conditions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride under controlled temperatures and inert atmospheres .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing the electronic properties of the molecule. This can lead to the modulation of specific biochemical pathways, resulting in desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
  • 3-Amino-4-fluorobenzotrifluoride

Uniqueness

2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol is unique due to the presence of both amino and hydroxyl groups, which can participate in a wide range of chemical reactions. The trifluoromethyl group also imparts distinct electronic properties, making this compound particularly valuable in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

2-amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9F4NO/c10-7-2-5(8(14)4-15)1-6(3-7)9(11,12)13/h1-3,8,15H,4,14H2

InChI Key

BMKLBPPBGVGXOT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C(CO)N

Origin of Product

United States

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